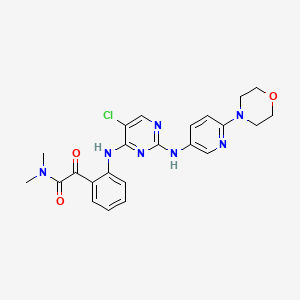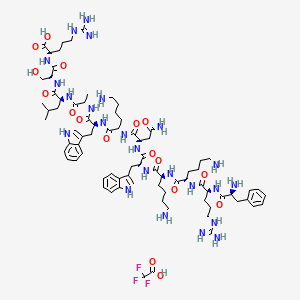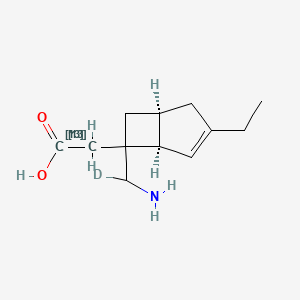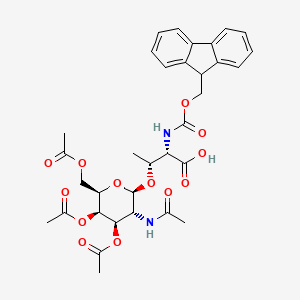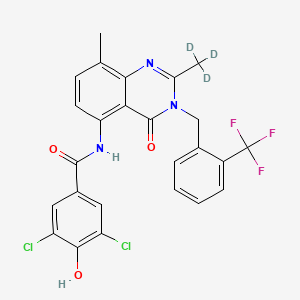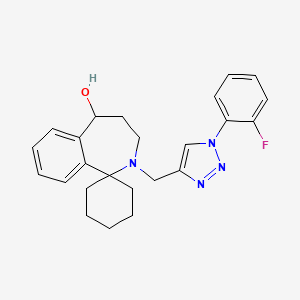
Parp1-IN-17
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Parp1-IN-17 is a selective inhibitor of poly (ADP-ribose) polymerase 1 (PARP1), an enzyme involved in various cellular processes, including DNA repair, transcriptional regulation, and cell death. PARP1 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment. This compound is designed to selectively inhibit PARP1, thereby enhancing the efficacy of DNA-damaging agents and providing a targeted approach to cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Parp1-IN-17 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the compound. This process often requires the use of advanced equipment and techniques, such as continuous flow reactors and automated purification systems, to ensure efficient and cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: Parp1-IN-17 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome and the quality of the final product .
Major Products: The major products formed from these reactions are intermediates and derivatives of this compound, which are further processed to obtain the final compound. These products are characterized and purified using techniques such as chromatography and spectroscopy to ensure their identity and purity .
Applications De Recherche Scientifique
Parp1-IN-17 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of PARP1 inhibition and its effects on cellular processes. In biology, this compound is employed to investigate the role of PARP1 in DNA repair, transcriptional regulation, and cell death. In medicine, it is being explored as a potential therapeutic agent for the treatment of various cancers, particularly those with defects in DNA repair pathways .
Mécanisme D'action
Parp1-IN-17 exerts its effects by selectively inhibiting the catalytic activity of PARP1. This inhibition prevents the poly (ADP-ribosyl)ation of target proteins, thereby disrupting the DNA repair process and leading to the accumulation of DNA damage. The molecular targets of this compound include the catalytic domain of PARP1 and other proteins involved in the DNA damage response pathway .
Comparaison Avec Des Composés Similaires
Parp1-IN-17 is unique among PARP1 inhibitors due to its high selectivity and potency. Similar compounds include olaparib, rucaparib, niraparib, and talazoparib, which are also PARP inhibitors but may have different selectivity profiles and clinical applications. This compound’s selectivity for PARP1 over other PARP family members makes it a promising candidate for targeted cancer therapy .
Propriétés
Formule moléculaire |
C24H27FN4O |
|---|---|
Poids moléculaire |
406.5 g/mol |
Nom IUPAC |
2-[[1-(2-fluorophenyl)triazol-4-yl]methyl]spiro[4,5-dihydro-3H-2-benzazepine-1,1'-cyclohexane]-5-ol |
InChI |
InChI=1S/C24H27FN4O/c25-21-10-4-5-11-22(21)29-17-18(26-27-29)16-28-15-12-23(30)19-8-2-3-9-20(19)24(28)13-6-1-7-14-24/h2-5,8-11,17,23,30H,1,6-7,12-16H2 |
Clé InChI |
SVHPOLAJUBAEQU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)C3=CC=CC=C3C(CCN2CC4=CN(N=N4)C5=CC=CC=C5F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



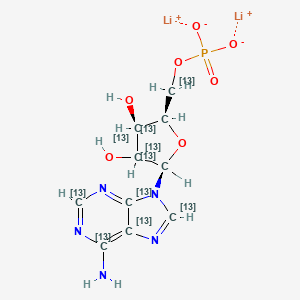
![N-[(3-bromophenyl)-dimethoxyphosphorylmethyl]-4-(4,5-diphenyl-1H-imidazol-2-yl)aniline](/img/structure/B15138699.png)

![2,3-Dihexadecoxypropoxy-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B15138718.png)
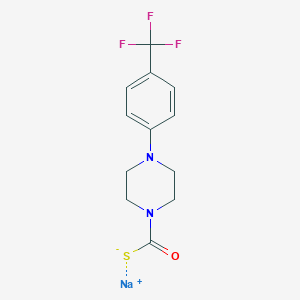
![1-[6-[3-[4-[(3-azidopropylamino)methyl]triazol-1-yl]propylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E,3Z)-3-[3-methyl-5-sulfo-3-(4-sulfobutyl)-1-(3-sulfopropyl)indol-2-ylidene]prop-1-enyl]indol-1-ium-5-sulfonate](/img/structure/B15138735.png)

